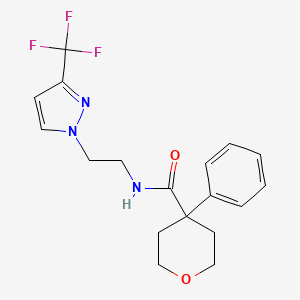

4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Description

The compound 4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide features a tetrahydro-2H-pyran-4-carboxamide core substituted with a phenyl group at the 4-position. The amide nitrogen is further functionalized with a 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl side chain. The trifluoromethyl group on the pyrazole is a common pharmacophore known to improve lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name |

4-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2/c19-18(20,21)15-6-10-24(23-15)11-9-22-16(25)17(7-12-26-13-8-17)14-4-2-1-3-5-14/h1-6,10H,7-9,11-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKABOWKDNNPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common route starts with the formation of the tetrahydropyran ring, followed by sequential substitution reactions to introduce the phenyl and pyrazolyl groups. Key reagents might include trifluoromethylated pyrazole derivatives, phenylboronic acids, and various catalysts to facilitate the substitutions.

Industrial Production Methods

Scaling up the production to industrial levels requires optimization of these reactions for efficiency and yield. This might involve continuous flow chemistry techniques, which allow for precise control over reaction conditions and improved safety. Use of robust catalysts and efficient purification methods is critical to ensure the compound's consistency and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide undergoes various types of chemical reactions:

Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: : Reduction reactions may be used to simplify the molecule or modify its electronic properties.

Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, allowing for a wide range of derivatives to be synthesized.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminium hydride for reductions. Substitution reactions may use a variety of halogenated compounds or organometallic reagents.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce ketones or aldehydes, while reduction typically leads to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block in the synthesis of more complex molecules.

Biology

In biology, its derivatives might be explored for their biological activity, potentially serving as leads for new pharmaceuticals.

Medicine

In medicine, the compound or its analogs could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

Industrial applications might involve the use of this compound in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects is tied to its ability to interact with specific molecular targets. The trifluoromethyl group, known for its electron-withdrawing properties, may enhance the compound's binding affinity to certain enzymes or receptors. The pyrazole moiety, often involved in hydrogen bonding, can facilitate interactions with biological macromolecules, modulating their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Diversity :

- The trifluoromethyl-pyrazole-ethyl side chain in the target compound contrasts with sulfonyl (), triazolyl-pyridine (), or pyridyl-ethyl () groups. These differences influence electronic properties and steric bulk.

- The phenyl group on the pyran ring is a common feature in carboxamide derivatives (e.g., ), likely contributing to π-π stacking interactions.

Synthetic Efficiency : The 73% yield for compound 1b () suggests that carboxamide formation via modified Bunte’s reactions is efficient, though the target compound’s synthesis route remains undocumented.

Physicochemical and Functional Comparisons

Molecular Weight and Lipophilicity:

- The target compound’s inferred molecular weight (~418.4) is intermediate between smaller pyridine derivatives (e.g., , MW 310.4) and bulkier triazole-containing analogs (e.g., , MW 481.8).

Hydrogen Bonding and Solubility:

- The pyrazole’s nitrogen atoms and carboxamide group in the target compound provide hydrogen-bonding sites, similar to analogs like and . However, the absence of polar groups (e.g., sulfonyl in ) may reduce aqueous solubility.

Metabolic Stability:

- Trifluoromethyl groups are known to resist metabolic oxidation, a feature shared with compounds . The pyran core may further enhance stability compared to dihydro-pyrazole () or pyridine () systems.

Biological Activity

4-Phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's molecular formula is , and it features a tetrahydro-pyran ring with a carboxamide functional group, which is significant for its biological interactions. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds similar to 4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide may act through the inhibition of p21-activated kinases (PAKs), which are crucial regulators of cell motility and proliferation. Inhibition of PAKs can lead to reduced cell migration and proliferation, making these compounds potential candidates for cancer therapies .

Anticancer Activity

Studies have shown that derivatives of pyrazole, including those structurally related to the compound , exhibit significant anticancer properties. For instance, OSU-03012, a related compound, was found to inhibit cell proliferation in thyroid cancer cell lines by reducing AKT phosphorylation via PDK1 inhibition. This suggests that similar mechanisms may be at play for 4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide .

Case Studies and Research Findings

Q & A

Basic: What are the common synthetic routes for this compound, and what are the key challenges in obtaining high purity?

Methodological Answer:

The synthesis typically involves multi-step processes, including:

- Condensation reactions to form the pyrazole ring (e.g., using 3-trifluoromethyl-1H-pyrazole derivatives as intermediates) .

- Nucleophilic substitution to attach the ethyl linker to the tetrahydro-2H-pyran-4-carboxamide core .

- Purification via HPLC (≥98% purity) to isolate intermediates and final products, as seen in analogous carboxamide syntheses .

Key Challenges:

- Regioselectivity during pyrazole ring formation, which may require careful temperature control .

- Removal of byproducts from trifluoromethyl group reactions, often addressed via column chromatography .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for verifying the pyrazole, ethyl linker, and carboxamide moieties. For example, F NMR confirms the presence of the trifluoromethyl group .

- X-ray Crystallography: Used to resolve stereochemical ambiguities, as demonstrated in structurally similar pyrazole derivatives (e.g., R-factor = 0.056 in single-crystal studies) .

Advanced: How can reaction conditions optimize pyrazole ring formation yield?

Methodological Answer:

- Catalyst Screening: Use Pd-based catalysts for Suzuki couplings when introducing aryl groups .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Temperature Gradients: Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions, as shown in trifluoromethylpyrazole syntheses .

Advanced: How to resolve contradictions in biological activity data for trifluoromethylpyrazole derivatives?

Methodological Answer:

- Standardized Assays: Reproduce studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Metabolic Stability Testing: Compare hepatic microsome data across species to identify species-specific degradation .

- Structural Reanalysis: Re-examine crystallographic data to confirm binding conformations .

Basic: What protocols assess compound stability under various storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC .

- Light Sensitivity Tests: UV-Vis spectroscopy tracks photodegradation of the pyrazole ring .

Advanced: How does the trifluoromethyl group influence pharmacokinetics?

Methodological Answer:

- LogP Measurement: Evaluate lipophilicity shifts using shake-flask assays, noting increased membrane permeability .

- CYP450 Inhibition Assays: Screen for metabolic interactions using human liver microsomes .

Basic: What in vitro assays evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cell Viability Assays: MTT or Alamar Blue protocols assess cytotoxicity in cancer lines .

Advanced: What computational models predict binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., G-protein-coupled receptors) .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability .

Basic: How are intermediates purified during multi-step synthesis?

Methodological Answer:

- Flash Chromatography: Separate pyrazole intermediates using silica gel and gradient elution (hexane/EtOAc) .

- Recrystallization: Ethanol/water mixtures purify carboxamide cores by exploiting solubility differences .

Advanced: What gaps exist in SAR for tetrahydro-2H-pyran-4-carboxamides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.